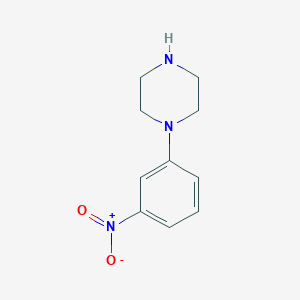

1-(3-Nitrophenyl)piperazine

説明

An Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Life Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in the field of medicinal chemistry. nih.govnih.gov Its unique structural and physicochemical properties make it a "privileged structure," meaning it is frequently found in biologically active compounds. nih.gov The two nitrogen atoms provide a combination of basicity, hydrogen bonding capability, and the ability to be substituted with various functional groups, allowing for the fine-tuning of a molecule's pharmacological profile. nih.govresearchgate.net

This versatility has led to the incorporation of the piperazine moiety into a vast number of approved drugs spanning a wide range of therapeutic areas. wikipedia.org These include antipsychotics, antidepressants, anxiolytics, and antihypertensives. nih.govwisdomlib.org The piperazine core often contributes to improved pharmacokinetic properties, such as enhanced water solubility and oral bioavailability, which are crucial for a drug's effectiveness. nih.gov The ability of piperazine derivatives to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system, has made them a focal point of drug discovery efforts. researchgate.net

Beyond pharmaceuticals, piperazine derivatives are also investigated for their applications in agriculture as pesticides and in materials science. mdpi.com The adaptability of the piperazine structure ensures its continued exploration for new and diverse biological activities. wisdomlib.orgjopcr.com

Historical Context of 1-(3-Nitrophenyl)piperazine Research

The study of this compound is intrinsically linked to the broader exploration of arylpiperazines. The synthesis of such compounds, involving the connection of an aromatic ring to a piperazine nucleus, has been a long-standing area of organic chemistry. Early research likely focused on the fundamental synthesis and characterization of this compound as part of a larger effort to create libraries of substituted piperazines for various screening purposes.

The presence of the nitro group on the phenyl ring makes this compound a particularly useful intermediate. The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide variety of subsequent chemical transformations. This allows for the construction of more complex molecules with diverse functionalities.

More recent research has focused on utilizing this compound as a starting material for the synthesis of compounds with specific biological targets. For instance, it has been used as a precursor in the development of potential tyrosinase inhibitors and compounds with activity against various pathogens. nih.govresearchgate.net The historical trajectory of research on this compound has thus evolved from basic synthesis and characterization to its strategic use in the design and creation of novel functional molecules.

Significance and Research Gaps in the Study of this compound

The primary significance of this compound in contemporary academic research lies in its role as a key building block. ontosight.ai Its commercial availability and the reactivity of its functional groups make it an attractive starting point for the synthesis of a wide range of derivatives. oakwoodchemical.comchemicalbook.com The nitrophenyl moiety can be chemically modified in numerous ways, while the second nitrogen atom of the piperazine ring is available for the introduction of other substituents, leading to a high degree of molecular diversity. nih.gov

Recent studies have highlighted the potential of derivatives of the isomeric 1-(4-nitrophenyl)piperazine (B103982) as anticancer agents, transcriptase inhibitors, and antifungal reagents. nih.gov This suggests that a more thorough investigation of the biological activities of this compound derivatives is a promising area for future research. A 2024 study, for example, detailed the design and synthesis of novel 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, with one compound showing significant inhibitory effects. nih.gov Another recent study explored the activity of N-phenylpiperazine derivatives against various bacterial and fungal pathogens. researchgate.net

Despite its utility, there are still research gaps to be addressed. A comprehensive exploration of the full range of biological activities of this compound and its simple derivatives is not yet complete. While it is often used as an intermediate, its own intrinsic biological properties may be underexplored. Furthermore, the development of more efficient and environmentally friendly synthetic methods for the derivatization of this compound remains an active area of research. organic-chemistry.org Future studies could also focus on the development of derivatives with applications beyond medicine, for instance, in the creation of novel polymers or as components of molecular sensors.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 54054-85-2 |

| Melting Point | 130 °C |

| Boiling Point | 343 °C |

| Density | 1.24 g/cm³ |

| LogKow (Octanol-Water Partition Coefficient) | 1.64 |

| Data sourced from various chemical databases and may have slight variations depending on the source. oakwoodchemical.comchemicalbook.comepa.govnih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-(3-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZRIYUOZPKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375060 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54054-85-2 | |

| Record name | 1-(3-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89TMR9UCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3 Nitrophenyl Piperazine and Analogues

Classical Synthesis Routes for Piperazine (B1678402) Derivatives

The formation of the piperazine ring is a fundamental process in organic synthesis, with several established methods.

A common and direct method for synthesizing N-aryl piperazines involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034). cscanada.netresearchgate.net This reaction is a nucleophilic substitution where the aniline (B41778) nitrogen attacks the electrophilic carbons of bis(2-chloroethyl)amine, leading to cyclization and the formation of the piperazine ring. The reaction is often carried out in a high-boiling solvent like diethylene glycol monomethyl ether or N,N-dimethylformamide (DMF). researchgate.netacgpubs.org For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride is achieved by the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures ranging from 120-220°C. google.com This method can be adapted for a broad range of anilines to produce various substituted phenylpiperazines. researchgate.net

| Reactants | Product | Conditions | Reference |

| Anilines | N-Aryl piperazines | High-boiling solvent (e.g., diethylene glycol monomethyl ether) | researchgate.net |

| 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | 1-(2,3-dichlorophenyl)piperazine hydrochloride | 120-220°C | google.com |

| 3-(trifluoromethyl)aniline, bis(2-chloroethyl)amine | 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | Not specified | researchgate.net |

The nucleophilic aromatic substitution (SNAr) reaction is another key strategy for synthesizing N-aryl piperazines. cscanada.net This reaction is particularly effective when the aryl halide contains strong electron-withdrawing groups, such as a nitro group, which activate the aromatic ring towards nucleophilic attack. nih.govcsbsju.edu The reaction proceeds through a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing substituent. acsgcipr.org Piperazine acts as the nucleophile, displacing the halide from the aryl ring. This method is advantageous for creating mono-N-aryl piperazines, which can then be further functionalized. cscanada.net The reactivity of the aryl halide is influenced by the nature of the leaving group, with fluorides generally being more reactive than chlorides, bromides, or iodides. csbsju.edu

| Reactants | Product | Key Features | Reference |

| Piperazine, Aryl halide with electron-withdrawing group | Mono N-aryl piperazine | Activated by electron-withdrawing groups (e.g., nitro group) | cscanada.netnih.gov |

| 1-Fluoro-4-nitrobenzene, 1-Methylpiperazine | 1-Methyl-4-(4-nitrophenyl)piperazine | Strong electron-withdrawing nitro group enhances reactivity | nih.gov |

Targeted Synthesis of 1-(3-Nitrophenyl)piperazine

Specific synthetic routes have been developed to produce this compound and its analogs with desired substitution patterns.

While a direct synthesis of this compound from 3-ethoxy-4-nitroaniline (B1600549) and piperazine is not explicitly detailed in the provided context, the general principles of SNAr reactions suggest this could be a viable route. In a related synthesis, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is synthesized from 1-(2-Hydroxyethyl)piperazine and 5-Chloro-2-nitroaniline. chemicalbook.com This demonstrates that a nitro-activated chloroaniline can react with a piperazine derivative. By analogy, if a suitable leaving group is present on the aromatic ring of a 3-nitrophenyl precursor, a reaction with piperazine could yield this compound. The presence of the nitro group is crucial for activating the ring to nucleophilic attack by the piperazine nitrogen.

A multi-step synthesis involving oxirane (epoxide) intermediates provides another pathway to piperazine derivatives. acgpubs.org For example, the synthesis of certain piperazine analogs starts with the coupling of a substituted benzenethiol (B1682325) with a chloro-nitrobenzene. The resulting nitro compound is then reduced to an aniline derivative. This aniline intermediate is subsequently cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. acgpubs.org The final piperazine analog can be obtained by reacting this core with various reagents, including oxiranes. acgpubs.org

| Starting Materials | Intermediate Steps | Final Product | Reference |

| Substituted benzenethiol, Chloro-nitrobenzene | Coupling, Nitro reduction, Cyclization with bis(2-chloroethyl)amine hydrochloride | Piperazine analogs | acgpubs.org |

The N-arylation reaction is a powerful tool for creating unsymmetrically N,N'-diaryl piperazines. cscanada.net A specific example is the synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine. This synthesis can be achieved by reacting 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene. cscanada.net The presence of the nitro group on the chlorobenzene (B131634) facilitates the nucleophilic aromatic substitution by the secondary amine of the pre-formed N-aryl piperazine. This method highlights a stepwise approach where the piperazine ring is first mono-arylated and then subsequently arylated on the second nitrogen. cscanada.net

| Reactants | Product | Reaction Type | Reference |

| 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | N-arylation (SNAr) | cscanada.net |

One-Pot Synthesis Methods for Piperazine Ring Formation

One-pot synthesis offers a streamlined approach to constructing the piperazine ring, minimizing waste and improving efficiency by combining multiple reaction steps into a single procedure. Various one-pot methodologies have been developed for the synthesis of piperazine derivatives.

One notable method involves a three-component reaction using N-activated aziridines, anilines, and propargyl carbonates. This approach yields highly substituted and functionalizable piperazines with excellent stereoselectivity. The process begins with the ring-opening of the N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the piperazine ring. acs.org

Another strategy focuses on the regioselective ring-opening of non-activated arylaziridines in the presence of a Lewis acid catalyst. This method can produce both cis and trans 2,5-disubstituted N,N-dialkylpiperazines, and can even be adapted for the synthesis of enantioenriched products. nih.govrsc.org A proposed mechanism for this transformation involves the Lewis acid-catalyzed dimerization of the aziridine. rsc.org The stereochemical outcome of this reaction can be influenced by the nature of the starting aziridine, with some reactions proceeding with a net retention of configuration. rsc.org

The construction of the piperazine ring from a primary amino group is another valuable one-pot strategy. This can be achieved through the catalytic reductive cyclization of dioximes. nih.gov This method provides access to a range of piperazine modifications from readily available primary amines. nih.gov

Furthermore, multicomponent reactions have gained significant attention for the synthesis of complex heterocyclic compounds like piperazines due to their efficiency and atom economy. researchgate.net These reactions allow for the formation of the final product in a single step by combining multiple reactants.

A summary of representative one-pot synthesis strategies for piperazine ring formation is presented in the table below.

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| N-Activated Aziridines, Anilines, Propargyl Carbonates | Palladium Catalyst | Highly Substituted Piperazines | acs.org |

| Non-activated Arylaziridines | Lewis Acid (e.g., MgBr₂) | 2,5-Disubstituted Piperazines | nih.govrsc.org |

| Dioximes | 5%-Pd/C or Raney Nickel | C-Substituted Piperazines | nih.gov |

Advanced Synthetic Approaches and Optimization

To meet the demands of larger-scale production and to achieve higher purity and specific stereoisomers, advanced synthetic approaches and optimization techniques are employed.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. drreddys.com This technology allows for the precise control of reaction parameters, leading to improved safety, efficiency, and scalability. drreddys.comresearchgate.net Flow reactors can be customized for specific reactions and enable the integration of reaction and purification steps. drreddys.comrsc.org

For the synthesis of aryl piperazine drugs, uninterrupted, multi-step continuous-flow sequences have been developed. rsc.org These processes can include heterogeneously catalyzed reactions, such as reductive aminations, and in-line purification, which facilitates steady-state operation without manual intervention. rsc.org The use of flow chemistry can also address safety concerns associated with hazardous reagents, such as nitrating agents, by enabling their in-situ generation and immediate consumption. researchgate.net The development of continuous flow photoreactors has also overcome limitations of traditional photochemical methods by providing more homogeneous irradiation, leading to better selectivity and shorter reaction times. nih.gov

Many biologically active molecules exist as single enantiomers, making stereoselective synthesis and chiral resolution critical aspects of their production. For piperazine derivatives, stereoselective synthesis aims to control the formation of specific stereoisomers during the reaction. For instance, one-pot three-component synthesis from N-activated aziridines can yield piperazines with high diastereoselectivity and enantioselectivity (de, ee >99%). acs.org

When a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for this purpose. nih.govnih.gov For example, racemic mixtures of piperidine (B6355638) derivatives, which are structurally related to piperazines, have been successfully resolved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov Preparative chiral HPLC can be used to isolate larger quantities of the desired enantiomer. nih.gov

The process often involves dissolving the racemic mixture and injecting it onto a chiral column. The enantiomers interact differently with the chiral stationary phase, leading to their separation. The purity of the separated enantiomers is then typically assessed by analytical chiral HPLC. nih.gov

Purification is a crucial step to ensure the high purity of the final compound. Recrystallization and column chromatography are two of the most common and effective techniques used in organic synthesis.

Recrystallization is a method for purifying solid compounds. wisc.edumt.com The principle behind this technique is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. researchgate.net The impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have either very low or very high solubility. mt.comresearchgate.net Upon slow cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. mt.comresearchgate.net The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. researchgate.net The choice of solvent is critical for successful recrystallization. mt.com

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. researchgate.netwpmucdn.com A column is packed with a solid adsorbent, typically silica (B1680970) gel or alumina, which serves as the stationary phase. researchgate.netwpmucdn.com The mixture to be separated is loaded onto the top of the column and eluted with a solvent or a mixture of solvents (the mobile phase). researchgate.net Compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity, leading to their separation. wpmucdn.com Fractions are collected as the mobile phase elutes from the column and are analyzed (e.g., by thin-layer chromatography) to identify and combine the pure fractions of the desired compound. researchgate.netwpmucdn.com Flash column chromatography is a faster version that uses pressure to force the solvent through the column. orgsyn.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Various functional groups can be introduced into the this compound scaffold at different positions. The synthesis of these analogues often involves multi-step sequences. For example, starting from commercially available materials, a series of reactions can be performed to introduce substituents onto the phenyl ring or the piperazine nitrogen.

A general strategy for synthesizing substituted arylpiperazines involves the reaction of a suitably substituted aniline with bis(2-chloroethyl)amine or diethanolamine. mdpi.com Alternatively, nucleophilic aromatic substitution reactions on activated aryl halides, such as 4-fluoronitrobenzene, can be employed. nih.gov

The introduction of functional groups can also be achieved through the modification of a pre-existing this compound core. For instance, the secondary amine of the piperazine ring can be alkylated or acylated to introduce a wide variety of substituents. mdpi.com

Recent research has focused on the synthesis of novel nitrophenylpiperazine derivatives with potential biological activities. For example, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors. nih.gov These syntheses often involve coupling the nitrophenylpiperazine core with various carboxylic acids or other functionalized molecules. nih.gov

The following table provides examples of substituted this compound analogues and the starting materials or key intermediates used in their synthesis.

| Analogue | Key Starting Materials/Intermediates | Reference |

| 1-(3-Methoxy-4-nitrophenyl)piperazine | 1-Fluoro-3-methoxy-4-nitrobenzene and Piperazine | sigmaaldrich.com |

| 1-(3-Chlorophenyl)piperazine | 1-Chloro-3-nitrobenzene and Piperazine | sielc.comunodc.org |

| 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine | 4-Nitrophenol and Piperazine | researchgate.net |

| 4-Nitrophenylpiperazine-triazole hybrids | 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine and azides | nih.gov |

Design and Synthesis of N-Phenylpiperazine Derivatives

The synthesis of N-phenylpiperazine and its derivatives can be achieved through several established routes. One common industrial method involves the cyclization reaction between an aniline and bis(2-haloethyl)amine hydrochloride in a solvent. google.com Another approach is the condensation reaction of a dihalogenated benzene (B151609) with piperazine. google.com

A notable multi-step synthesis for creating a series of 33 new phenylpiperazine derivatives for acaricidal activity assessment has been detailed. nih.govnih.gov This process involves several sequential reactions:

Sulfonylation: A 2-substituted 4-methylaniline is treated with chlorosulfonic acid. nih.govnih.gov

Reduction: The resulting compound is reduced using red phosphorus and iodine. nih.govnih.gov

Alkylation: An alkyl group is introduced via an alkyl halide. nih.govnih.gov

Cyclization: The piperazine ring is formed by reacting the intermediate with bis(2-chloroethyl)amine hydrochloride. nih.govnih.govresearchgate.net

N-substitution: Various substituents are added to the second nitrogen of the piperazine ring. nih.govnih.gov

For instance, the synthesis of 1-[5-substituted sulfanyl-2-fluoro-4-methylphenyl]-4-(trifluoromethylsulfonyl) piperazine derivatives begins with 2-fluoro-4-methylaniline. nih.govresearchgate.net The aniline is reacted with various alkyl halides in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to yield 2-fluoro-4-methyl-5-substituted sulfanyl (B85325) aniline derivatives. nih.govresearchgate.net These aniline derivatives are then cyclized with bis(2-chloroethyl)amine hydrochloride to form the corresponding phenylpiperazine derivatives. nih.govresearchgate.net

A specific industrial preparation of N-phenylpiperazine involves heating aniline and bis(2-chloroethyl)amine hydrochloride to high temperatures (180-210°C) in a molten state. google.com After the reaction, the mixture is neutralized with an aqueous alkali solution, and the N-phenylpiperazine product is purified by vacuum distillation, achieving high purity and yields. google.com

Table 1: Synthesis of N-Phenylpiperazine via Molten State Reaction

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Neutralizing Agent | Purity (HPLC) | Yield |

|---|---|---|---|---|---|---|

| Aniline (100 kg) | Bis(2-chloroethyl)amine hydrochloride (250 kg) | 180°C | 4 hours | 30% aq. NaOH | 99.0% | 79.5% |

| Aniline (100 kg) | Bis(2-chloroethyl)amine hydrochloride (250 kg) | 190°C | 3 hours | 30% aq. KOH | 99.3% | 80.2% |

| Aniline (100 kg) | Bis(2-chloroethyl)amine hydrochloride (250 kg) | 210°C | 3 hours | 30% aq. NaOH | 99.3% | 77.9% |

Data sourced from Google Patents. google.com

Synthesis of Naphthalene-Based Piperazines

The synthesis of piperazine-containing naphthalene (B1677914) derivatives often involves nucleophilic substitution or cross-coupling reactions. For the creation of naphthalene-1,4-dione analogues, a common strategy is the reaction of naphthalene-1,4-dione with various amines, facilitated by a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). nih.gov

In one study, researchers synthesized a series of naphthalene-1,4-dione analogues to evaluate their anticancer properties. nih.gov This involved several synthetic pathways:

Reaction with Amines: Naphthalene-1,4-dione was reacted with different amines to produce 3-unsubstituted naphthoquinones. nih.gov

Incorporation of Imidazole (B134444) Ring: To enhance biological potency and selectivity, an imidazole ring was incorporated. This was achieved by first reacting 2-chloro-3-((2-chloroethyl)amino)- nih.govresearchgate.net-naphthoquinone with Boc-piperazine. The resulting amide compounds were then heated under basic conditions in ethanol (B145695) to induce ring-closure and form the imidazole derivatives in moderate to high yields (47-100%). nih.gov

Salt Formation: To investigate the effect of salt forms on bioactivity, ammonium (B1175870) salt derivatives were synthesized. This involved the deprotection of Boc-protected precursors using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov

Another approach focuses on creating push-pull molecules where a heterocyclic acceptor is linked to a naphthalene ring. nih.gov The synthesis can involve classical ring closure reactions or modern transition metal-catalyzed coupling reactions to directly introduce a heteroaryl group to the naphthalene core. nih.gov

Table 2: Selected Synthesis of Naphthalene-1,4-dione Analogues

| Starting Material | Reagent(s) | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Naphthalene-1,4-dione | Various amines, Et₃N or K₂CO₃ | N/A | 3-Unsubstituted naphthoquinones | 25-80% |

| 2-chloro-3-((2-chloroethyl)amino)- nih.govresearchgate.net-naphthoquinone | Boc-piperazine, K₂CO₃, NaI | Reflux, 22 h | Intermediate for imidazole ring | N/A |

| Amide Intermediates (e.g., 39-43) | Basic conditions, EtOH | Heated, 1-2 h | Imidazole-naphthoquinones | 47-100% |

| Boc-protected amines (e.g., 17, 28) | TFA, DCM | Room temperature, 3 h | Ammonium salt derivatives | 50-60% |

Data sourced from the National Center for Biotechnology Information. nih.gov

Synthesis of Piperazinyl-Glutamate-Pyridines/Pyrimidines

The development of piperazinyl-glutamate-pyridines and pyrimidines has been pursued for their potential as P2Y12 receptor antagonists, which are important for inhibiting platelet aggregation. acs.orgnih.gov

A key strategy in discovering these compounds was the use of Polymer-Assisted Solution-Phase (PASP) parallel library synthesis. acs.org This high-throughput method allowed for the rapid generation of a library of piperazinyl glutamate (B1630785) pyridine (B92270) compounds. acs.org Subsequent optimization of the lead compounds focused on modifying the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring to improve pharmacokinetic and physicochemical properties. acs.orgnih.gov

For pyrimidine-based analogues, substitutions with oxygen, nitrogen, and sulfur at the 4-position of the pyrimidine (B1678525) ring led to highly potent P2Y12 antagonists. nih.gov Specifically, introducing 4-substituted piperidines at the 4-position of the pyrimidine resulted in compounds with exceptional potency. nih.gov Further refinement of these structures aimed to enhance oral bioavailability and metabolic clearance. nih.govnih.gov For example, exploring various substituted piperidines and other ring systems at the 4-pyridyl position led to compounds with a tenfold improvement in potency and better pharmacokinetic profiles in rats and dogs. nih.gov

The synthesis of pyrimidinyl-piperazine carboxamides has also been explored for developing α-glucosidase inhibitors. researchgate.net These syntheses often result in chiral compounds, where the stereochemistry (S- or R-configuration) at the chiral center can significantly influence biological activity. researchgate.net

Table 3: Key Compound Series in Piperazinyl-Glutamate Scaffolds

| Scaffold | Synthetic Strategy | Key Modifications | Target |

|---|---|---|---|

| Piperazinyl-Glutamate-Pyridines | PASP parallel library synthesis | 4-position of pyridine ring; terminal piperazine nitrogen | P2Y12 Antagonists |

| Piperazinyl-Glutamate-Pyrimidines | Substitution at C4 of pyrimidine | Oxygen, nitrogen, sulfur linkers; 4-substituted piperidines | P2Y12 Antagonists |

| Pyrimidinyl-Piperazine Carboxamides | Multi-step synthesis | Introduction of chiral centers | α-Glucosidase Inhibitors |

Data sourced from ACS Publications, PubMed, and ResearchGate. acs.orgnih.govresearchgate.net

Pharmacological Activity and Biological Evaluation

Receptor and Enzyme Interaction Studies

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the central nervous system responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com Inhibition of MAGL leads to an increase in 2-AG levels, which subsequently enhances the activation of cannabinoid receptors, primarily the CB1 receptor. nih.govnih.gov This mechanism is a therapeutic strategy for augmenting endocannabinoid signaling to address various neurological and neurodegenerative diseases. nih.govmdpi.com

Research into MAGL inhibitors has explored various chemical scaffolds. Notably, a series of 3-piperazinyl-azetidine diamides were developed and shown to have potent inhibitory effects on MAGL. nih.gov Within this series, the lipophilicity of the substituents on the piperazine (B1678402) and azetidine (B1206935) rings was found to significantly influence the inhibitory potential against MAGL. nih.gov The inhibition of MAGL by compounds like the well-studied inhibitor JZL184 has been shown to delay the development of generalized seizures in a manner dependent on the cannabinoid 1 receptor (CB1R), highlighting the therapeutic potential of this pathway. nih.gov

| Compound Class | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| 3-Piperazinyl-azetidine diamides | Piperazine connected to an azetidine core | Potent inhibitory effects on MAGL, with activity influenced by lipophilicity. | nih.gov |

The arylpiperazine moiety is a well-established pharmacophore for ligands targeting dopaminergic and serotonergic systems. Derivatives containing this structure have shown significant affinity for various receptor subtypes, which are crucial in the regulation of mood and behavior.

Studies on 1-pyrimidinyl-piperazine derivatives have demonstrated that these compounds can act as partial agonists at 5-HT1A serotonin (B10506) receptors. nih.gov Certain compounds in this class were also found to possess the ability to block D2-dopamine receptors. nih.gov A significant correlation was observed between the anxiolytic activity of these substances and their combined 5-HT1A-mimetic and anti-dopamine properties. nih.gov More recent research has focused on designing multi-target ligands based on indazole and piperazine scaffolds for the treatment of schizophrenia, targeting both dopamine (B1211576) and serotonin receptors to achieve a broader efficacy profile. nih.gov Additionally, phenylpiperazine derivatives such as 3-Trifluoromethyl-4-chlorophenylpiperazine have been identified as selective serotonin releasing agents, further underscoring the importance of this chemical class in modulating serotonergic neurotransmission. wikipedia.org

Table 2: Activity of Phenylpiperazine Derivatives at Dopamine and Serotonin Receptors

| Compound Class | Receptor Interaction | Functional Activity | Reference |

|---|---|---|---|

| 1-Pyrimidinyl-piperazine derivatives | 5-HT1A Serotonin Receptor | Partial Agonist | nih.gov |

| 1-Pyrimidinyl-piperazine derivatives | D2-Dopamine Receptor | Antagonist (Blocker) | nih.gov |

| 3-Trifluoromethyl-4-chlorophenylpiperazine | Serotonin Transporter | Selective Partial Releasing Agent | wikipedia.org |

Somatostatin (B550006) receptors (SSTRs) are G protein-coupled receptors that mediate the diverse physiological effects of the neuropeptide somatostatin. wikipedia.org The development of antagonists for these receptors is a key area of research. The arylpiperazine moiety has been identified as a critical structural component in a class of potent and selective somatostatin sst(1) receptor antagonists. nih.gov

A comprehensive structure-activity relationship (SAR) study of over 50 derivatives of an octahydrobenzo[g]quinoline (obeline)-type antagonist focused specifically on modifications to the arylpiperazine portion. nih.gov This research demonstrated that changes to the arylpiperazine moiety could modulate sst(1) affinity over a range of five orders of magnitude. The most potent derivatives exhibited subnanomolar sst(1) affinities and displayed over 10,000-fold selectivity against the sst(2) receptor subtype. nih.gov

Table 3: SAR Findings for Arylpiperazine-Containing sst(1) Antagonists

| Compound Class | Target Receptor | Key Structural Moiety | Observed Activity Range | Reference |

|---|---|---|---|---|

| Obeline-type derivatives | Somatostatin sst(1) Receptor | Arylpiperazine | Affinities spanning five orders of magnitude, with top compounds showing subnanomolar affinity. | nih.gov |

The histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R) are both important drug targets in the central nervous system. nih.gov Research into dual-acting ligands has revealed important structural determinants for affinity at these receptors. Specifically, the nature of the basic amine core—piperidine (B6355638) versus piperazine—plays a critical role.

In a series of compounds designed as dual H3R/σ1R ligands, a piperazine-based compound, KSK94, was found to be highly selective for the H3R. nih.govacs.org In contrast, its direct piperidine analogue, KSK68, demonstrated significant dual affinity for both H3R and σ1R. acs.orgnih.gov This difference in activity is attributed to the protonation states of the piperazine and piperidine rings at physiological pH, which affects the crucial salt bridge interaction with the σ1R binding pocket. nih.gov The piperidine moiety, when protonated, engages in an essential interaction with Glu172 in the σ1R, a phenomenon not observed to the same extent with the piperazine core. nih.gov

Table 4: Comparative Receptor Activity of Piperazine and Piperidine Derivatives

| Compound | Core Structure | Receptor Selectivity | Reference |

|---|---|---|---|

| KSK94 | Piperazine | Highly selective for Histamine H3 Receptor (H3R) | nih.govacs.org |

| KSK68 | Piperidine | Dual activity at Histamine H3 (H3R) and Sigma-1 (σ1R) Receptors | acs.orgnih.gov |

Catechol-O-methyltransferase (COMT) is a key enzyme involved in the metabolism of catechols, including catecholamine neurotransmitters like dopamine. nih.gov Inhibition of COMT is a therapeutic strategy, particularly in the treatment of Parkinson's disease, to protect levodopa (B1675098) from peripheral degradation. researchgate.net

A specific class of potent COMT inhibitors is the nitro-catechol type. These molecules feature a catechol (dihydroxybenzene) ring substituted with a strong electron-withdrawing nitro group. nih.gov The nitro-catechol structure occupies the same substrate-binding site as endogenous catechols, but the presence of the nitro group hinders the O-methylation reaction, leading to competitive inhibition. nih.gov Well-known examples of nitro-catechol inhibitors include tolcapone (B1682975) and entacapone. researchgate.net The design of these inhibitors has been heavily guided by the crystal structure of COMT, which has facilitated a deep understanding of the atomic interactions within the enzyme's active site. nih.gov It is the combination of the catechol hydroxyl groups and the nitro group that is essential for this class of COMT inhibitory activity.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862). nih.gov Inhibition of MAO, particularly MAO-A, is an established approach for treating depression. The piperazine scaffold is present in various compounds that have been evaluated for MAO inhibitory activity.

For instance, a study of biphenylpiperazine derivatives identified compounds with potent inhibitory activity against MAO enzymes. nih.govresearchgate.net While many of these derivatives showed selectivity for MAO-B, the general scaffold demonstrates the potential for interaction with the MAO enzyme family. nih.gov Other research on piperine-based derivatives has also explored their potential as MAO inhibitors, with molecular docking studies suggesting that the piperine (B192125) structure can fit within the active site of both MAO-A and MAO-B. nih.gov Furthermore, studies on pyridazinobenzylpiperidine derivatives showed that while most compounds were more potent against MAO-B, some also exhibited weak to moderate inhibition of MAO-A. mdpi.comresearchgate.net

Table 5: MAO Inhibition by Various Piperazine-Containing Scaffolds

| Compound Class | Primary Target | MAO-A Activity | Reference |

|---|---|---|---|

| Biphenylpiperazine derivatives | MAO-B | Generally weaker inhibition compared to MAO-B. | nih.govresearchgate.net |

| Piperine derivatives | MAO-A and MAO-B | Inhibitory potential demonstrated with IC50 values in the micromolar range. | nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | Weak MAO-A inhibition observed for most compounds. | mdpi.comresearchgate.net |

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, particularly acetylcholinesterase (AChE), are critical targets in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov Their inhibition increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is associated with improved cognitive function. nih.govnih.gov Piperazine derivatives have been investigated as potential cholinesterase inhibitors. nih.gov

Research into 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed their potential as acetylcholinesterase inhibitors. nih.gov Structure-activity relationship studies within this series highlighted the influence of substituents on the phenyl ring. The presence of electron-withdrawing groups such as nitro (NO2) was found to affect inhibitory potency. nih.gov Specifically, substitution of the nitro group at the meta-position (position 3) of the phenyl ring, as in the case of 1-(3-nitrophenyl)piperazine, resulted in the least potent AChE inhibition compared to ortho and para substitutions. nih.gov In contrast, another study on benzothiazole–piperazine hybrids identified compounds with modest to strong selective inhibition against AChE. rsc.org

Table 1: Acetylcholinesterase (AChE) Inhibition by various Piperazine Derivatives

| Compound | AChE IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | Not specified | nih.gov |

| 2-(2-(4-(3-nitrobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | > 50 | Not specified | nih.gov |

| Benzothiazole-piperazine hybrid 12 | 2.31 | Uncompetitive | rsc.org |

| Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative 6g | 0.2 ± 0.01 | Non-competitive | epa.gov |

Broad-Spectrum Biological Activities of Piperazine Derivatives

The versatility of the piperazine ring allows for its incorporation into a vast number of molecular frameworks, leading to a wide array of biological activities. researchgate.net

Antimicrobial Activity

The rise of microbial resistance necessitates the development of novel antimicrobial agents. derpharmachemica.com Piperazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. derpharmachemica.comapjhs.comnih.gov The incorporation of a nitrophenyl substituent on the piperazine ring has been shown to be advantageous, promoting both antibacterial and antifungal activity. nih.gov

Studies have demonstrated the efficacy of various piperazine derivatives against a range of pathogens. For instance, certain derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, as well as some Gram-negative bacteria. nih.govnih.gov While some synthesized compounds show broad antibacterial action, their antifungal activity can be more variable. nih.govresearchgate.net

Table 2: Antimicrobial Activity of select Piperazine Derivatives

| Compound Type | Target Organisms | Activity/Result | Source |

|---|---|---|---|

| Piperazine derivatives with nitrophenyl substituent | Gram-positive bacteria (Staphylococci, Micrococcus spp., Bacillus spp.), Gram-negative bacteria (Enterobacteriaceae), Yeasts (Candida spp.) | Advantageous for both antibacterial and antifungal activity; high fungistatic activity against Candida spp. | nih.gov |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. niger | Significant activity against bacterial strains; less active against tested fungi. | nih.gov |

Anticancer Activity

The piperazine scaffold is a constituent of numerous compounds investigated for their anticancer properties. researchgate.netmdpi.com Derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govmdpi.com

For example, novel vindoline-piperazine conjugates showed significant antiproliferative activity, with some derivatives exhibiting low micromolar growth inhibition (GI50) values against breast and lung cancer cell lines. mdpi.comnih.gov Similarly, a series of piperazine-linked bergenin (B1666849) hybrids displayed significant cytotoxic activity against tongue and oral cancer cell lines while showing milder effects on normal cells. nih.gov These compounds were found to induce cancer cell death by promoting apoptosis and causing cell cycle arrest. nih.gov Other studies have also reported the potential of piperazine derivatives to inhibit the growth of liver cancer cells (HepG2). nih.gov

Table 3: Anticancer Activity of select Piperazine Derivatives

| Compound Type | Cancer Cell Line(s) | Activity/Result (IC50 or GI50) | Source |

|---|---|---|---|

| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | GI50 = 1.00 µM | mdpi.comnih.gov |

| Vindoline-piperazine conjugate 25 | Non-small Cell Lung Cancer (HOP-92) | GI50 = 1.35 µM | mdpi.comnih.gov |

| Piperazine-linked bergenin hybrids (5a, 5c, 10f, 13o) | Tongue Cancer (CAL-27), Oral Cancer (SCC09) | IC50 values ranging from 15.41–92.9 μM; induced apoptosis and cell cycle arrest. | nih.gov |

Anti-inflammatory Properties

Piperazine derivatives have demonstrated significant potential as anti-inflammatory agents. thieme-connect.com The search for new anti-inflammatory drugs with better side-effect profiles continues, and piperazine-based compounds are an area of active research. thieme-connect.com

Studies have shown that certain piperazine derivatives can inhibit the production of key inflammatory mediators. For instance, compounds PD-1 and PD-2 were found to inhibit the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Another derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced paw edema in animal models and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Table 4: Anti-inflammatory Activity of select Piperazine Derivatives

| Compound | Model/Assay | Key Findings | Source |

|---|---|---|---|

| PD-1 | Nitrite and TNF-α production inhibition | Inhibited nitrite production up to 39.42% and TNF-α up to 56.97% at 10 µM. | nih.gov |

| PD-2 | Nitrite and TNF-α production inhibition | Inhibited nitrite production up to 33.7% and TNF-α up to 44.73% at 10 µM. | nih.gov |

Antidepressant and Anxiolytic Applications

The piperazine moiety is a core structure in many centrally acting agents, including drugs developed for antidepressant and anxiolytic applications. nih.gov These compounds often exert their effects by modulating monoamine pathways, particularly serotonergic systems. nih.govcdnsciencepub.com

New piperazine derivatives have been designed and shown to elicit anxiolytic and antidepressant-like effects in preclinical models. cdnsciencepub.com The mechanism of action for some of these compounds involves interaction with serotonin receptors, such as the 5-HT1A receptor. cdnsciencepub.com The development of piperazine derivatives as dual inhibitors of serotonin (5-HT) and norepinephrine (NA) reuptake represents a strategy to achieve broader indications and potentially fewer side effects than single-mechanism antidepressants. google.com

Table 5: Antidepressant and Anxiolytic-like Activity of Piperazine Derivatives | Compound Type | Test/Model | Activity | Putative Mechanism | Source | |---|---|---|---| | Novel piperazine derivatives (LQFM211, LQFM213) | Elevated plus maze, forced swimming test | Anxiolytic and antidepressant-like effects. | Involvement of the serotonergic pathway (blocked by WAY100635). | cdnsciencepub.com | | Xanthone-piperazine derivatives | Forced swim test, four-plate test | Antidepressant-like and anxiolytic-like activity. | Binds to 5-HT2A and 5-HT2B receptors. | nih.gov | | Aralkyl alcohol piperazine derivatives | Not specified | Antidepressant effects. | Dual inhibition of 5-HT and NA reuptake. | google.com |

Neurotoxicity Studies in Cell Lines (e.g., SH-SY5Y cells)

While therapeutically beneficial, the potential neurotoxicity of piperazine derivatives is also a subject of investigation, particularly for designer drugs abused for their psychoactive effects. nih.govauburn.edu The human neuroblastoma SH-SY5Y cell line is a common in vitro model for assessing drug-induced neurotoxicity. uot.edu.lyresearchgate.net

Studies on various piperazine derivatives have revealed potential cytotoxic effects. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a compound structurally related to this compound, was found to be the most cytotoxic among several tested piperazine drugs in differentiated SH-SY5Y cells. nih.gov The mechanisms underlying this toxicity include the induction of oxidative stress, evidenced by a significant decrease in intracellular glutathione (B108866), a rise in intracellular calcium levels, and mitochondrial hyperpolarization, ultimately leading to apoptosis. nih.govauburn.eduuot.edu.ly These findings suggest that piperazine derivatives can be potentially neurotoxic, highlighting the importance of thorough toxicological evaluation. nih.gov

Table 6: Neurotoxicity of Piperazine Derivatives in SH-SY5Y Cells

| Compound | Concentration/Time | Key Findings | Source |

|---|---|---|---|

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 24h incubation | Most cytotoxic of tested derivatives; decreased glutathione, increased intracellular Ca2+, mitochondrial hyperpolarization, induced apoptosis. | nih.gov |

| N-benzylpiperazine (BZP) | 24h incubation | Decreased glutathione, increased intracellular Ca2+, mitochondrial hyperpolarization, induced apoptosis. | nih.gov |

| 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) | 24h incubation | Decreased glutathione, increased intracellular Ca2+, mitochondrial hyperpolarization, induced apoptosis. | nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

The exploration of a compound's biological activity involves a suite of standardized assays. These tests measure specific cellular responses, from viability and metabolic stress to genetic integrity and interaction with molecular targets.

Cell viability assays are fundamental in toxicology and pharmacology for assessing the general health of cells in response to a chemical agent. They measure various cellular parameters to determine the number of living cells in a population.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). nih.gov This conversion is primarily carried out by mitochondrial reductase enzymes. nih.gov The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which correlates to the number of viable cells. nih.govnih.gov This assay is sensitive and can detect cell stress even before direct cell death occurs. nih.gov

The Neutral Red Uptake (NRU) assay provides a quantitative measure of cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes. nih.govnih.gov The dye, a weak cationic substance, passively diffuses across the plasma membrane and accumulates in the lysosomes. mdpi.com Damage to the cell surface or lysosomal membrane caused by a toxic substance results in decreased dye uptake. mdpi.com After an incubation period, the dye is extracted from the viable cells and its concentration is measured spectrophotometrically, providing an estimate of the number of living cells. nih.govnih.gov

While specific cell viability data for this compound was not found in the provided search results, related compounds have been evaluated. For instance, studies on N-phenylpiperazine derivatives, specifically those synthesized from 1-(4-nitrophenyl)piperazine (B103982), included in vitro antiproliferative activity determination against the human THP-1 cell line. researchgate.net

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.com Measuring parameters of oxidative stress is key to understanding a compound's mechanism of toxicity or its potential as an antioxidant.

Reactive Oxygen Species (ROS) Production can be quantified using fluorogenic probes like 2′,7′-dichlorofluorescin diacetate (H₂DCFDA). This probe is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent H₂DCF. In the presence of ROS such as hydrogen peroxide, H₂DCF is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), which can be measured to determine the level of oxidative stress. frontiersin.org

Glutathione (GSH) Content is another critical indicator of cellular antioxidant capacity. Glutathione is a tripeptide that directly neutralizes ROS. bioassaysys.com The level of reduced glutathione (GSH) can be determined using a spectrophotometric assay involving the reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). DTNB is reduced by GSH to form a yellow-colored product, 5'-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. bioassaysys.comnih.gov The total glutathione level (GSH and its oxidized form, GSSG) can also be measured by recycling GSSG back to GSH with the enzyme glutathione reductase. nih.govdojindo.com A low GSH level is often indicative of significant oxidative stress. bioassaysys.com

No research findings detailing the measurement of ROS production or glutathione content specifically for this compound were available in the provided search results.

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and rapid technique for detecting DNA damage in individual eukaryotic cells. nih.govspringernature.com This method can identify DNA single-strand breaks, double-strand breaks, and alkali-labile sites. nih.gov

The basic principle involves embedding cells in a thin layer of agarose (B213101) on a microscope slide, followed by lysis of the cells to form "nucleoids" containing supercoiled DNA. nih.gov Through electrophoresis at a high pH, damaged DNA fragments and relaxed loops are ableto migrate away from the nucleus towards the anode, forming a "comet tail." nih.govspringernature.com The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. nih.gov The assay's specificity can be enhanced by using lesion-specific enzymes that convert particular types of base damage into strand breaks, allowing for the detection of a wider range of DNA lesions. mdpi.comnih.gov

There were no studies found in the search results that used the comet assay to assess DNA damage induced by this compound.

Enzyme inhibition assays are critical for drug discovery, helping to identify molecules that can modulate the activity of specific enzyme targets. A recent study investigated a series of novel nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Although the synthesized compounds were derivatives of 4-nitrophenylpiperazine, the findings are relevant to this class of molecules. The inhibitory activity was evaluated using L-DOPA as the substrate, and the results were expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Among the synthesized derivatives, compound 4l , which incorporates an indole (B1671886) moiety, demonstrated the most significant inhibitory effect against tyrosinase. nih.govnih.gov Further kinetic analysis revealed that compound 4l acts as a mixed-type inhibitor. nih.govnih.gov This study highlights the potential of the nitrophenylpiperazine scaffold as a basis for designing new enzyme inhibitors. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Synthesized 4-Nitrophenylpiperazine Derivatives This table is based on data for 4-nitrophenylpiperazine derivatives, as no direct enzyme inhibition data for this compound was available.

| Compound | Moiety | IC₅₀ (µM) |

| 4l | Indole | 72.55 |

| Data sourced from BMC Chemistry. nih.govnih.gov |

Radioligand binding assays are a powerful tool used to characterize receptors and determine the affinity of ligands for these receptors. nih.gov These assays involve using a radioactively labeled compound (radioligand) that binds to a specific receptor. In competitive binding assays, the affinity of an unlabeled test compound is determined by measuring its ability to displace the radioligand from the receptor. nih.govnih.gov The data from these experiments allow for the calculation of key parameters such as the equilibrium dissociation constant (K_D) and the receptor density (B_max). nih.gov

Second messenger and transduction studies investigate the downstream signaling pathways that are activated upon a ligand binding to its receptor. These studies measure changes in the concentration of intracellular molecules known as second messengers (e.g., cyclic AMP, calcium ions) or the activity of specific signaling proteins to understand how the signal is transmitted within the cell.

No research utilizing radioligand binding assays or second messenger studies to evaluate the pharmacological activity of this compound was identified in the provided search results.

Structure Activity Relationship Sar and Computational Studies

General Principles of Piperazine (B1678402) SAR

The piperazine scaffold is a key structural component in many biologically active compounds, recognized as a "privileged structure" in medicinal chemistry. nih.gov Its prevalence is due to its ability to influence the physicochemical properties of a molecule, such as solubility and pharmacokinetic profile, and to correctly orient pharmacophoric groups for interaction with biological targets. mdpi.com

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile pharmacophore. nih.govontosight.ai This structural motif is present in a wide array of therapeutic agents, including those with anticancer, antibacterial, anti-inflammatory, and antipsychotic properties. nih.gov The two nitrogen atoms within the piperazine ring are key to its function, often improving the pharmacokinetic characteristics of drug candidates due to their suitable pKa values, which can enhance water solubility and bioavailability. nih.gov

The piperazine moiety can act as a linker or bridge between different parts of a molecule and can form hydrogen bonds with target proteins, thereby enhancing biological activity. nih.govresearchgate.net Its conformationally constrained polar nitrogens can impart more "drug-like" properties to molecules and facilitate favorable interactions with macromolecules. nih.gov The long-chain arylpiperazine scaffold, in particular, is a versatile template for designing drugs that target central nervous system (CNS) receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

The biological activity of piperazine-containing compounds is significantly influenced by the nature of the substituents at the N-1 and N-4 positions. researchgate.net The N-4 nitrogen can act as a basic amine, while the N-1 position allows for the introduction of hydrogen bond acceptors and hydrophobic groups without creating a new stereocenter. nih.gov

In many arylpiperazine derivatives, the N-1 position is often substituted with an aromatic ring, such as the nitrophenyl group in 1-(3-Nitrophenyl)piperazine. The N-4 position is frequently modified with various alkyl or aryl chains, which can dramatically alter the compound's affinity and selectivity for different biological targets. For instance, in a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, modifications to the substituents on the phenyl groups had a marked effect on their analgesic activity. nih.gov Similarly, in another study, substituents at the N-4 position of the piperazine moiety were found to have a significant influence on the cytotoxicity of certain compounds. nih.gov

The basicity of the piperazine nitrogen can also be tuned by the electronic properties of its substituents, which in turn affects the molecule's interaction with its target. For example, introducing a trifluoroethyl group, which reduces basicity, led to a significant decrease in potency in a series of KRAS inhibitors. acs.org

Table 1: Influence of N-4 Substituents on Biological Activity

| Parent Compound Series | N-4 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Purine derivatives | Various | Significant influence on cytotoxicity. | nih.gov |

| Celastrol derivatives | Piperazine vs. Aniline (B41778)/Piperidine (B6355638) | Piperazine derivatives showed better activity, suggesting the importance of the second nitrogen as a hydrogen bond acceptor. | nih.gov |

| KRAS inhibitors | Trifluoroethyl | Over 100-fold reduction in potency due to reduced basicity. | acs.org |

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. ontosight.ainih.gov This can affect the molecule's pharmacokinetics and pharmacodynamics. researchgate.net In the context of this compound, the nitro group on the phenyl ring is a key feature.

The position and nature of substituents on the aromatic ring of arylpiperazines are critical for their biological activity. For example, in a series of serotonin receptor ligands, the introduction of fluorine or cyano groups on the indole (B1671886) ring of arylpiperazine derivatives was found to be optimal for improving affinity for the serotonin transporter (SERT). mdpi.com In another study on 1,4-dihydropyridine (B1200194) derivatives, the presence of a nitro group on the C-4 aromatic substituent was important for their activity as calcium channel blockers. nih.gov

The nitro group itself can be considered both a pharmacophore and a toxicophore, as its reduction within cells can lead to reactive intermediates that may be responsible for both therapeutic and toxic effects. nih.gov The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which can alter its interaction with nucleophilic sites on target proteins. nih.gov

Table 2: Effect of Aromatic Substituents on Arylpiperazine Activity

| Compound Series | Aromatic Ring | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| Arylpiperazine derivatives | Indole | -F, -CN | Improved SERT affinity. | mdpi.com |

| 1,4-Dihydropyridines | Phenyl at C-4 | -NO2 | Important for calcium channel blocking activity. | nih.gov |

| Benzodiazepines | Benzene (B151609) | -NO2 or Halogen at position 7 | Enhances therapeutic action. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Both 2D-QSAR and 3D-QSAR methodologies are employed to understand the SAR of piperazine derivatives. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as electronic, steric, and hydrophobic parameters. 3D-QSAR, on the other hand, utilizes the 3D conformational information of the molecules to derive descriptors. nih.govfrontiersin.org

In a study on piperazine derivatives as acetylcholinesterase inhibitors, both 2D and 3D-QSAR models were developed. The 3D-QSAR model (CoMFA) was found to be more favorable than the 2D-QSAR model, which was established using stepwise multiple linear regressions (SW-MLR). nih.gov Another study on mTORC1 inhibitors used multiple linear regression (MLR) to develop a QSAR model based on descriptors like LUMO energy, electrophilicity index, and molar refractivity. mdpi.com

These studies often involve dividing the dataset into a training set to build the model and a test set to validate its predictive ability. mdpi.com The quality of the models is assessed using statistical parameters like the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q²). nih.govmdpi.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The molecules in the dataset are aligned, and the steric and electrostatic interaction energies are calculated at various grid points around them. These values are then used as descriptors to build a QSAR model.

A CoMFA study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobic factors, were correlated with the antagonistic effect. nih.gov In another study on fatty acid amide hydrolase (FAAH) inhibitors with a piperazine-carboxamide structure, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model, which is similar to CoMFA but includes additional descriptor fields, was developed. The best model considered steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields, with electrostatic and hydrogen-bond acceptor properties contributing the most to the activity. mdpi.com

The results of CoMFA and CoMSIA studies are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that helps to understand the relationship between the structural properties of molecules and their biological activities. This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned compounds. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

While specific CoMSIA studies focused exclusively on this compound are not prominently available in the reviewed literature, the methodology has been successfully applied to the broader class of arylpiperazine derivatives to elucidate their interaction with various biological targets. For instance, 3D-QSAR studies, including CoMSIA and the related Comparative Molecular Field Analysis (CoMFA), have been instrumental in identifying the key structural features of arylpiperazines that govern their antagonist activity at receptors like the 5-HT2A serotonin receptor. researchgate.net In these analyses, CoMSIA models often prove to be robust, compensating for some limitations of CoMFA by including additional descriptors for hydrophobic and hydrogen-bonding fields. explorationpub.com

For a series of arylpiperazine derivatives targeting the 5-HT1A receptor, 3D-QSAR modeling suggested that hydrophobic parts from the aromatic region and the presence of electron-withdrawing groups are vital for agonist activity. nih.gov This finding is particularly relevant for this compound, which features an electron-withdrawing nitro group on the phenyl ring. The statistical robustness of these models, often indicated by high squared correlation coefficients (r²) and predictive correlation coefficients (r²pred), validates their utility in guiding drug design. explorationpub.comijpsonline.com

Correlation between Structural Features and Biological Activity

The correlation between the chemical structure of arylpiperazine derivatives and their biological effects is a cornerstone of their development as therapeutic agents. nih.govnih.gov The arylpiperazine scaffold is recognized as a privileged structure in drug discovery, and modifications to either the piperazine ring or the aryl group can dramatically alter biological activity. researchgate.net

The N-phenylpiperazine moiety itself is a critical pharmacophore for activity at various receptors. For example, it is essential for binding to α1-adrenoceptors and occupies the orthosteric binding site of D2-like dopamine receptors. researchgate.netmdpi.com The nature and position of substituents on the phenyl ring are major determinants of potency and selectivity. Studies on various phenylpiperazine derivatives have shown that electron-withdrawing or electron-donating groups, as well as the substitution pattern (ortho, meta, or para), significantly influence biological outcomes. mdpi.com For certain anticancer derivatives, ortho-substitution on the phenyl ring led to moderate to strong cytotoxic activities. mdpi.com

The nitro group (-NO2) at the meta-position of the phenyl ring in this compound is expected to confer specific electronic properties that influence its interaction with biological targets. Electron-withdrawing groups on the aromatic ring have been shown to be important for the activity of some arylpiperazine agonists. nih.gov Furthermore, the entire phenylpiperazine structure can be responsible for specific mechanisms of action, such as the inhibition of tubulin polymerization, an effect observed for the phenylpiperazine derivative naftopidil (B1677906) and other related compounds. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of how a ligand, such as this compound, can bind to its receptor at an atomic level. These simulations help in understanding the mechanism of action and in predicting the binding affinity of a compound.

Ligand-Receptor Interaction Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. The analysis of these docked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For the class of phenylpiperazine derivatives, these interactions commonly include:

Hydrogen Bonds: These are crucial for anchoring the ligand within the binding pocket. Docking studies of various phenylpiperazine derivatives show hydrogen bond formation with key residues of their target proteins. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring of the arylpiperazine scaffold frequently engages in hydrophobic interactions with nonpolar residues of the receptor. nih.gov

π-π Stacking: In some cases, particularly with DNA as the target, the phenylpiperazine moiety can participate in π-π stacking interactions with the nucleobases. nih.govmdpi.com

While direct docking studies on this compound are not detailed in the available literature, the presence of the nitro group would likely introduce specific electrostatic and hydrogen-bonding opportunities, influencing its binding mode compared to other substituted phenylpiperazines.

Identification of Key Amino Acid Residues

A critical outcome of ligand-receptor interaction studies is the identification of specific amino acid residues in the receptor's binding site that are essential for ligand recognition and binding. nih.gov For arylpiperazine derivatives, different key residues have been identified depending on the target receptor:

Aminergic G-Protein Coupled Receptors (GPCRs): For many aminergic GPCRs, a highly conserved aspartic acid residue (Asp3.32) serves as a primary anchoring point for the basic nitrogen of the piperazine ring. nih.gov

KRAS Protein: In the development of KRAS inhibitors, the piperazine ring was found to form favorable ionic interactions with the side chains of Glu62 and Asp92 , as well as CH-π interactions with His95 . acs.org

Topoisomerase II: For certain anticancer phenylpiperazine derivatives, hydrogen bonding with Aspartate (Asp) residues in the enzyme's active site is a recurring interaction. nih.govmdpi.com

Cannabinoid Receptor 2 (CB2R): Key residues for the interaction with phenylpiperazine-like ligands include Phe87, Phe94, His95, Ile110, Val113, and Phe183 . acs.org

The specific residues that this compound interacts with would depend on its biological target, but these examples from related compounds illustrate the types of interactions that are crucial for the activity of this compound class.

Table 1: Examples of Key Amino Acid Residues in the Interaction with Phenylpiperazine Derivatives

| Target Receptor/Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Aminergic GPCRs | Asp3.32 | Ionic/Hydrogen Bond | nih.gov |

| KRAS | Glu62, Asp92, His95 | Ionic, CH-π | acs.org |

| Topoisomerase II | Aspartate (Asp) | Hydrogen Bond | nih.govmdpi.com |

Validation of Molecular Conformations

Once a binding pose is predicted by molecular docking, Molecular Dynamics (MD) simulations are often employed to validate the stability of this conformation over time. mdpi.com An experimental structure deposited in the Protein Data Bank (PDB) often serves as the starting point for these simulations. mdpi.com

MD simulations model the movement of atoms in the ligand-receptor complex in a simulated physiological environment. A key metric used for validation is the Root-Mean-Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value for the ligand and the protein's backbone atoms indicates that the complex is in a stable equilibrium and that the docked conformation is likely a realistic representation of the binding mode. mdpi.com These simulations can also reveal important conformational changes in the protein upon ligand binding, which are not apparent from static docking images. nih.gov For many drug targets, such as GPCRs and enzymes, binding pockets are formed by flexible loops, making MD simulations crucial for exploring possible ligand-binding conformations. mdpi.com

Prediction of Binding Affinity and Mechanism of Action

Computational methods are widely used to predict the binding affinity of a ligand to its target, which is a crucial parameter in drug discovery. nih.govnih.govbiorxiv.org Molecular docking programs provide a "docking score," which is an estimate of the binding energy. While useful for ranking compounds, these scores are often refined using more computationally intensive methods. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is frequently applied to snapshots from an MD simulation to calculate a more accurate binding free energy (ΔGbind). mdpi.comnih.gov

These computational approaches also offer predictions about the ligand's mechanism of action. nih.gov For example, if a compound consistently docks within the known active site of an enzyme, it is predicted to be a competitive inhibitor. researchgate.netchemrxiv.org Docking studies have successfully predicted the mechanism for various phenylpiperazine derivatives, including groove-binding to DNA and inhibition of topoisomerases. nih.govmdpi.com For this compound, such studies would be invaluable in hypothesizing its molecular mechanism and prioritizing it for further experimental validation.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. These methods allow for the prediction of molecular structure, reactivity, and pharmacokinetic properties, offering valuable insights that complement experimental studies.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method in computational chemistry. While specific DFT studies exclusively focused on this compound are not extensively available in the reviewed literature, insights can be drawn from studies on structurally related compounds, such as other nitrophenylpiperazine derivatives and nitro-containing heterocyclic molecules.

Furthermore, DFT studies can elucidate the electronic properties of the molecule. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic landscape of the phenyl ring. This would be reflected in the molecular electrostatic potential (MEP) map, where regions of negative potential would be localized around the oxygen atoms of the nitro group, indicating potential sites for electrophilic attack. Conversely, the piperazine nitrogen atoms would exhibit regions of positive potential, suggesting their role as nucleophilic centers. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Studies on other nitro-containing compounds, such as 3-nitro-1,2,4-triazol-5-one, have shown that DFT can be used to analyze properties under different conditions, like high pressure, revealing changes in lattice parameters and electronic structures. nih.govresearchgate.net Such analyses for this compound could predict its behavior in various chemical environments.

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized into various types, including physicochemical, topological, and quantum-chemical descriptors. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

A variety of molecular descriptors for this compound have been calculated and are available in public databases. These descriptors provide a quantitative profile of the molecule's size, shape, lipophilicity, and electronic attributes. Such information is crucial for predicting its behavior in biological systems. epa.gov

Table 1: Calculated Physicochemical Properties and Molecular Descriptors for this compound